Dimethyl (1-bromo-3-methyl-2-oxoheptyl)phosphonate
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Overview
Description
Dimethyl (1-bromo-3-methyl-2-oxoheptyl)phosphonate is an organophosphorus compound with a unique structure that includes a bromine atom, a methyl group, and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (1-bromo-3-methyl-2-oxoheptyl)phosphonate typically involves the reaction of a suitable brominated precursor with dimethyl phosphite. One common method is the bromination of 3-methyl-2-oxoheptanoic acid, followed by esterification with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1-bromo-3-methyl-2-oxoheptyl)phosphonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The phosphonate ester can be hydrolyzed to form the corresponding phosphonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted phosphonates with various functional groups.
Oxidation: Products may include phosphonic acids or other oxidized derivatives.
Reduction: Reduced products may include alcohols or other reduced forms of the original compound.
Scientific Research Applications
Dimethyl (1-bromo-3-methyl-2-oxoheptyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Dimethyl (1-bromo-3-methyl-2-oxoheptyl)phosphonate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new carbon-phosphorus bonds. The phosphonate ester group can participate in various chemical transformations, contributing to the compound’s versatility in synthesis.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2-oxoheptyl)phosphonate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Dimethyl (1-chloro-3-methyl-2-oxoheptyl)phosphonate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Dimethyl (1-iodo-3-methyl-2-oxoheptyl)phosphonate: Contains an iodine atom, which is a better leaving group than bromine, resulting in higher reactivity in substitution reactions.
Uniqueness
Dimethyl (1-bromo-3-methyl-2-oxoheptyl)phosphonate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a valuable reagent in organic synthesis and research applications.
Properties
CAS No. |
61408-86-4 |
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Molecular Formula |
C10H20BrO4P |
Molecular Weight |
315.14 g/mol |
IUPAC Name |
1-bromo-1-dimethoxyphosphoryl-3-methylheptan-2-one |
InChI |
InChI=1S/C10H20BrO4P/c1-5-6-7-8(2)9(12)10(11)16(13,14-3)15-4/h8,10H,5-7H2,1-4H3 |
InChI Key |
YBHGJPSTDQXHPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C(=O)C(P(=O)(OC)OC)Br |
Origin of Product |
United States |
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